molecular formula C17H13N3O4S B2442879 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 312591-41-6

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2442879
CAS No.: 312591-41-6
M. Wt: 355.37
InChI Key: ALRKXTULWDPCEH-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the nitrobenzamide moiety. One common method involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde under acidic conditions to form the intermediate 2-(2-methoxyphenyl)-1,3-thiazole. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide.

    Reduction: Formation of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-15-5-3-2-4-13(15)14-10-25-17(18-14)19-16(21)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKXTULWDPCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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